

The Metabolism of Dihydroergocristine Mesylate: A Technical Guide

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Compound of Interest

Compound Name: *Dihydroergocristine Mesylate*

Cat. No.: *B120298*

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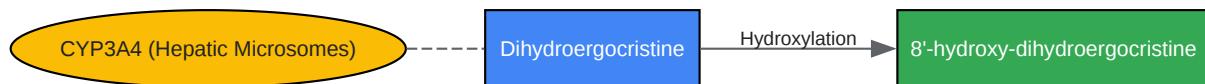
This technical guide provides a comprehensive overview of the metabolism of **Dihydroergocristine Mesylate**, focusing on its major metabolic pathways, the resulting metabolites, and the experimental methodologies used for their characterization. Dihydroergocristine, a semi-synthetic ergot alkaloid, is primarily metabolized in the liver, leading to the formation of its principal active metabolite, 8'-hydroxy-dihydroergocristine.

Metabolic Pathway and Major Metabolites

The biotransformation of Dihydroergocristine is extensive, with the parent drug being almost completely metabolized.^{[1][2]} The primary metabolic pathway involves the hydroxylation of the proline ring within the peptide moiety of the molecule. This reaction is catalyzed by hepatic enzymes, with strong evidence pointing towards the involvement of the Cytochrome P450 3A4 (CYP3A4) isoenzyme. While direct studies on Dihydroergocristine are limited, research on the structurally similar alpha-dihydroergocryptine has demonstrated that its metabolism into mono- and dihydroxy metabolites is mediated by CYP3A4.

The major metabolite identified is 8'-hydroxy-dihydroergocristine.^{[1][2]} This hydroxylation occurs at the 8' position of the molecule. Other potential but less characterized metabolic reactions include the cleavage of the proline ring and the splitting of the amide bond, which would yield dihydrolysergic acid amide. However, the most significant metabolic event in terms of concentration and likely pharmacological activity is the formation of 8'-hydroxy-dihydroergocristine.

Metabolic Pathway Diagram



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Caption: Metabolic pathway of Dihydroergocristine to 8'-hydroxy-dihydroergocristine.

Pharmacokinetics

The pharmacokinetic properties of Dihydroergocristine and its major metabolite have been investigated in healthy human volunteers. Following oral administration, Dihydroergocristine is rapidly absorbed, but undergoes significant first-pass metabolism.

Quantitative Pharmacokinetic Data

Parameter	Dihydroergocristine	8'-hydroxy-dihydroergocristine
Cmax (µg/L)	0.28 ± 0.22	5.63 ± 3.34
Tmax (h)	0.46 ± 0.26	1.04 ± 0.66
AUC (µg/L·h)	0.39 ± 0.41	13.36 ± 5.82
Terminal Elimination Half-life (h)	3.50 ± 2.27	3.90 ± 1.07
Volume of Distribution (L/kg)	52	Not Reported
Systemic Clearance (L/h·kg)	2.65	Not Reported
Plasma Protein Binding (%)	68	Not Reported

Data from a study in 12 male healthy volunteers after a single 18 mg oral dose of **Dihydroergocristine Mesylate**.

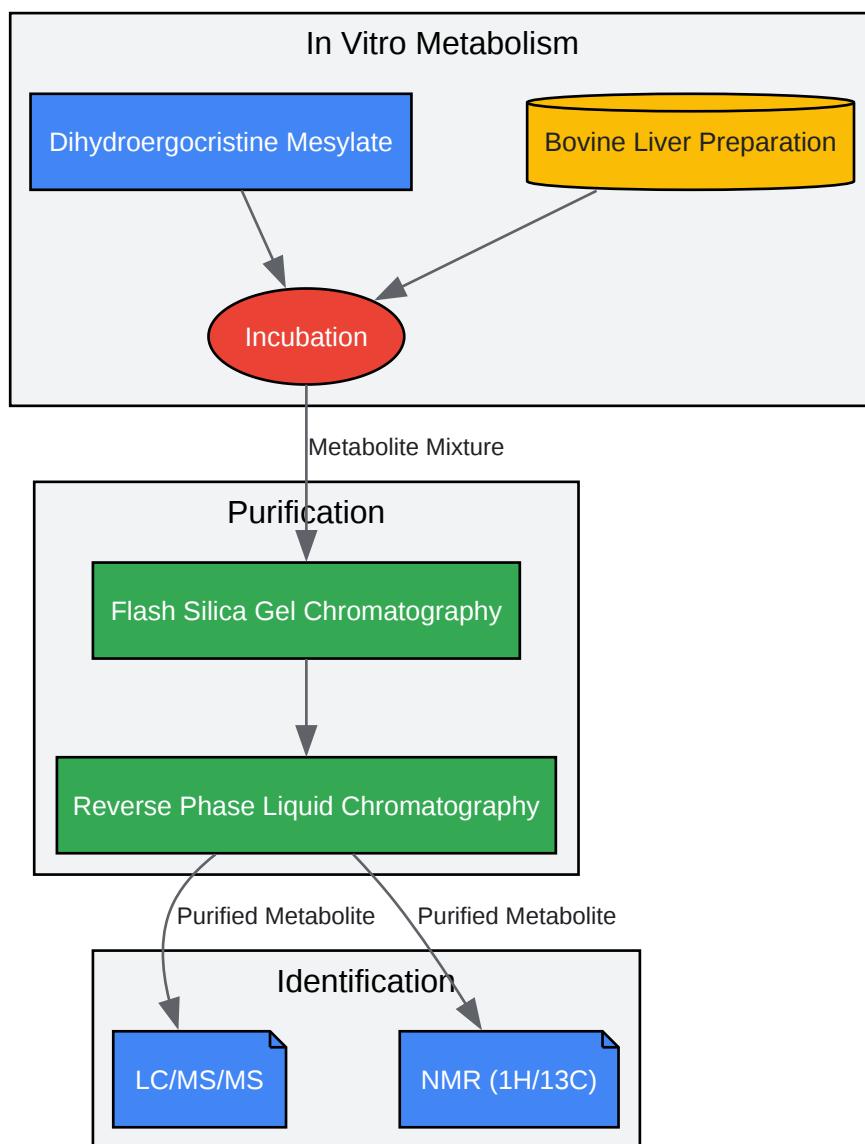
Experimental Protocols

The identification and quantification of Dihydroergocristine and its metabolites have been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Production and Identification of 8'-hydroxy-dihydroergocristine

The primary method for producing the major metabolite for characterization involves incubating **Dihydroergocristine Mesylate** with a bovine liver preparation.

Experimental Workflow:



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Caption: Workflow for the in vitro production and identification of 8'-hydroxy-dihydroergocristine.

Methodology Details:

- Incubation: **Dihydroergocristine mesylate** is incubated with a bovine liver preparation, which contains the necessary metabolic enzymes.
- Purification: The resulting mixture is first subjected to flash silica gel column chromatography, followed by reverse-phase liquid chromatography to isolate the major metabolite.
- Identification: The purified metabolite is then identified and its structure confirmed using accurate molecular mass measurements and fragmentation spectra from liquid chromatography-tandem mass spectrometry (LC/MS/MS), and chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Quantification in Human Plasma

A sensitive and specific method for the simultaneous determination of Dihydroergocristine and 8'-hydroxy-dihydroergocristine in human plasma has been developed and validated.

Analytical Method:

- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
- Internal Standard: Bromocriptine is used as the internal standard to ensure accuracy and precision.
- Limit of Quantification (LOQ): The method is highly sensitive, with an LOQ of 10 pg/mL for Dihydroergocristine and 20 pg/mL for 8'-hydroxy-dihydroergocristine.

This in-depth technical guide provides a solid foundation for researchers and professionals in the field of drug development to understand the metabolic fate of **Dihydroergocristine Mesylate**. The provided data and experimental outlines can serve as a valuable resource for further investigation and clinical development of this compound.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
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